REACTION_CXSMILES
|
CO[C:3]1[N:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([CH3:11])[N:4]=1.[CH3:12][NH2:13].C(O)(=O)C>O>[CH3:10][O:9][C:7]1[N:6]=[C:5]([CH3:11])[N:4]=[C:3]([NH:13][CH3:12])[N:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC(=NC(=N1)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at from 5 to 10° C.
|
Type
|
FILTRATION
|
Details
|
The reaction product is subsequently filtered off with suction
|
Type
|
FILTRATION
|
Details
|
a nutsch filter
|
Type
|
WASH
|
Details
|
washed with 5×900 ml of a 2% by weight strength methylamine solution and finally with 4×900 ml of water
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
COC1=NC(=NC(=N1)C)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |